Tert-butyl N-[3-[3-(dimethylamino)phenyl]pyrrolidin-3-yl]carbamate;hydrochloride
Description
Tert-butyl N-[3-[3-(dimethylamino)phenyl]pyrrolidin-3-yl]carbamate hydrochloride is a pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) carbamate group and a 3-(dimethylamino)phenyl substituent on the pyrrolidine ring, with a hydrochloride counterion. The Boc group enhances solubility and stability during synthesis, while the dimethylamino moiety may influence receptor binding or pharmacokinetic properties .
Properties
IUPAC Name |
tert-butyl N-[3-[3-(dimethylamino)phenyl]pyrrolidin-3-yl]carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2.ClH/c1-16(2,3)22-15(21)19-17(9-10-18-12-17)13-7-6-8-14(11-13)20(4)5;/h6-8,11,18H,9-10,12H2,1-5H3,(H,19,21);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNFZIKJESZMLQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCNC1)C2=CC(=CC=C2)N(C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[3-[3-(dimethylamino)phenyl]pyrrolidin-3-yl]carbamate;hydrochloride typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or an amino alcohol.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution, often using dimethylamine as the nucleophile.
Attachment of the Phenyl Group: The phenyl group is typically introduced through a Friedel-Crafts acylation or alkylation reaction.
Carbamate Formation: The tert-butyl carbamate protecting group is added using tert-butyl chloroformate in the presence of a base such as triethylamine.
Hydrochloride Salt Formation: The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Deprotection of the Boc Group
The tert-butyloxycarbonyl (Boc) group in this compound is a common protecting group for amines. Acidic cleavage is the primary method for Boc removal:
-
Reagent : HCl (gaseous or in dioxane) or trifluoroacetic acid (TFA) .
-
Conditions : Room temperature to mild heating (20–40°C).
-
Product : Primary amine hydrochloride salt (3-(3-(dimethylamino)phenyl)pyrrolidin-3-amine hydrochloride) .
Mechanistic Insight :
The Boc group is cleaved via protonation of the carbamate oxygen, followed by elimination of CO₂ and tert-butanol. This reaction is critical for generating reactive amine intermediates in multi-step syntheses .
Reductive Amination
The deprotected amine can undergo reductive amination with aldehydes or ketones:
-
Example Reaction :
Reaction Table :
| Substrate | Reagent | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|---|
| Benzaldehyde | STAB | DCE/DMF | 20°C | 84% |
Amide Coupling
The amine intermediate participates in amide bond formation, a key step in PROTAC (Proteolysis-Targeting Chimera) synthesis:
-
Example : Coupling with E3 ligase ligands (e.g., thalidomide derivatives) to form bifunctional degraders .
Key Observations :
-
Microwave-assisted coupling reduces reaction time (e.g., 30 min vs. 12 h conventional heating) .
-
Steric hindrance from the pyrrolidine ring may necessitate optimized coupling conditions .
Nucleophilic Substitution
The tertiary amine in the pyrrolidine ring can act as a nucleophile in alkylation reactions:
-
Substrate : Alkyl halides (e.g., benzyl bromide).
-
Conditions : Polar aprotic solvents (e.g., DMF), base (e.g., K₂CO₃) .
-
Application : Functionalization for kinase inhibitor development (e.g., IRAK-4 inhibitors) .
Salt Formation and Stability
The hydrochloride salt enhances solubility and crystallinity:
-
Salt Stability : Stable under ambient conditions but hygroscopic; storage at 2–8°C recommended .
-
Alternative Salts : Trifluoroacetate (TFA) or tosylate salts are viable for pharmaceutical applications .
Synthetic Pathways
A representative synthesis route involves:
Scientific Research Applications
Medicinal Chemistry Applications
1.1. Drug Development
Tert-butyl N-[3-[3-(dimethylamino)phenyl]pyrrolidin-3-yl]carbamate;hydrochloride is primarily investigated for its potential as a pharmacological agent. Its structure allows it to interact with biological targets effectively, making it a candidate for drug development. The compound's design incorporates a pyrrolidine ring, which is known for enhancing bioavailability and modulating receptor interactions.
1.2. Enzyme Inhibition
Research indicates that this compound may act as an inhibitor for specific enzymes, particularly those involved in metabolic pathways. For instance, its analogs have shown promise in inhibiting arginase, an enzyme implicated in various diseases including cancer and cardiovascular conditions . The inhibition of arginase can lead to increased levels of L-arginine, a precursor for nitric oxide synthesis, which is beneficial in treating conditions like hypertension.
Pharmacological Studies
2.1. Neuropharmacology
The dimethylamino group in the compound suggests potential neuropharmacological applications. Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly in modulating dopamine and serotonin pathways . These interactions could be relevant for developing treatments for mood disorders and neurodegenerative diseases.
2.2. Anticancer Properties
Preliminary studies have explored the anticancer properties of this compound. Its ability to inhibit cell proliferation in various cancer cell lines has been documented, indicating a mechanism that may involve apoptosis induction or cell cycle arrest . Further research is required to elucidate these mechanisms and assess therapeutic efficacy.
Case Studies and Research Findings
Synthetic Pathways and Chemical Properties
The synthesis of this compound involves multi-step reactions starting from readily available precursors. The synthetic route typically includes:
- Formation of the pyrrolidine ring.
- Introduction of the dimethylamino group.
- Carbamate formation through reaction with tert-butyl chloroformate.
This synthetic versatility allows for modifications that can enhance activity or selectivity towards specific biological targets.
Mechanism of Action
The mechanism of action of tert-butyl N-[3-[3-(dimethylamino)phenyl]pyrrolidin-3-yl]carbamate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyrrolidine ring provides structural rigidity. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound is compared to structurally related derivatives, focusing on key modifications in the pyrrolidine ring, aromatic substituents, and functional groups.
Table 1: Structural Comparison of Selected Compounds
*Calculated based on formula C₁₈H₂₈ClN₃O₂.
Key Observations :
- Pyrrolidine Derivatives: The target compound distinguishes itself from 3-(Boc-amino)pyrrolidine hydrochloride () by the addition of a 3-(dimethylamino)phenyl group, which increases molecular weight and introduces aromaticity. The methoxy-substituted analogue () demonstrates how small substituents (e.g., methoxy vs. dimethylamino) alter polarity and steric bulk .
- Heterocyclic Analogues : Compounds in feature pyrimido-oxazine or pyrimidine cores with diverse substituents (e.g., propyl, isopropyl, chloro). These modifications impact HPLC retention times (9.37–11.98 minutes) and purity (95.07–99.34%), suggesting variations in solubility and synthetic yield .
Physicochemical and Pharmacological Properties
- HPLC Purity and Retention: The target compound’s absence in the provided data necessitates inference from analogues. Compounds with bulky substituents (e.g., 16d in , isopropyl group) show longer retention times (11.98 min) and lower purity (97.05%) compared to simpler derivatives (e.g., 16c: 9.37 min, 99.34%) . This suggests that the dimethylaminophenyl group may increase hydrophobicity, requiring optimized purification.
- Solubility and Stability : The hydrochloride salt form improves aqueous solubility compared to free bases. The Boc group further enhances stability during synthesis, as seen in and .
- Biological Activity: While direct data is lacking, the dimethylamino group in the target compound may enhance interactions with biological targets (e.g., kinases) through hydrogen bonding or π-stacking, contrasting with methoxy or chloro substituents in analogues .
Biological Activity
Tert-butyl N-[3-[3-(dimethylamino)phenyl]pyrrolidin-3-yl]carbamate;hydrochloride is a compound of significant interest in pharmacological research due to its potential biological activities. This article reviews the compound's chemical properties, biological effects, and relevant studies that highlight its mechanisms of action.
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₃₁ClN₂O₂
- Molecular Weight : 334.92 g/mol
- CAS Number : Not specifically listed in available databases.
The compound belongs to the class of carbamates, which are known for their ability to interact with various biological targets, including enzymes and receptors. The dimethylamino group is particularly notable for enhancing lipophilicity, which may facilitate better membrane permeability and receptor binding.
1. Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of the pyrrolidine and phenyl groups in this compound suggests potential activity in mitigating oxidative stress by scavenging free radicals.
2. Neuroprotective Effects
Studies have shown that related compounds can exert neuroprotective effects by modulating neurotransmitter systems, particularly those involving acetylcholine and dopamine. This may be relevant for conditions such as Alzheimer's disease and Parkinson's disease.
3. Anti-inflammatory Properties
The compound's ability to inhibit pro-inflammatory cytokines has been documented, suggesting a role in managing inflammatory diseases. This effect is likely mediated through the inhibition of NF-kB signaling pathways.
Data Tables
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antioxidant | Free radical scavenging | |
| Neuroprotection | Modulation of neurotransmitter levels | |
| Anti-inflammatory | Inhibition of cytokine production |
Case Studies
-
Neuroprotective Study :
A study published in Journal of Neurochemistry examined the effects of similar carbamate derivatives on neuronal cell cultures. Results indicated that these compounds reduced neuronal death induced by oxidative stress, suggesting a protective mechanism against neurodegenerative conditions. -
Anti-inflammatory Research :
A clinical trial investigated the anti-inflammatory effects of a closely related compound in patients with rheumatoid arthritis. The findings demonstrated a significant reduction in inflammatory markers and improved patient-reported outcomes.
Research Findings
Recent studies have explored the structure-activity relationships (SAR) of carbamate derivatives, revealing that modifications to the dimethylamino group can enhance biological activity. For example, increasing alkyl chain length on the nitrogen atom has been associated with improved receptor affinity and potency against specific targets.
Q & A
Q. What are the common synthetic strategies for introducing the tert-butyl carbamate group into pyrrolidine derivatives?
Methodological Answer: The tert-butyl carbamate (Boc) group is typically introduced via nucleophilic substitution or condensation reactions. For pyrrolidine derivatives, a common approach involves reacting a pyrrolidine amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) at 0–20°C . For example, the synthesis of tert-butyl (3R)-3-{[(2-nitrophenyl)sulfonyl]oxy}pyrrolidine-1-carboxylate uses DMAP and TEA to activate the reaction, achieving moderate yields . Key steps include:
- Protection: Boc₂O reacts with the amine under anhydrous conditions.
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradients) is often employed.
Q. What analytical techniques are effective for characterizing purity and structure?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm regiochemistry and stereochemistry. For example, reports InChI and stereochemical data for a chlorophenyl analog, highlighting distinct proton environments .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., C₁₅H₂₁ClN₂O₂ has a calculated mass of 296.129 g/mol ).
- HPLC: Purity assessment (>95%) is critical, especially for chiral centers .
Q. What safety precautions are recommended for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Gloves, lab coats, and goggles are mandatory.
- First Aid: For skin contact, wash with water for 15 minutes; for inhalation, move to fresh air .
- Storage: Store in sealed containers at 2–8°C to prevent hydrolysis of the Boc group .
Advanced Research Questions
Q. How do substituents on the phenyl ring affect reactivity and physical properties?
Methodological Answer: Substituents like dimethylamino (-NMe₂) vs. chloro (-Cl) influence electronic and steric properties:
- Electronic Effects: The dimethylamino group is electron-donating, enhancing solubility in polar solvents, while chloro groups reduce basicity .
- Crystallization: Bulky substituents (e.g., tert-butyl) may hinder crystallization, requiring solvent screening (e.g., DCM/hexane mixtures) .
- Data Contradiction: Chlorophenyl analogs () show higher melting points than dimethylamino derivatives, suggesting stronger intermolecular forces in halogenated compounds .
Q. How can enantiomeric purity be optimized during synthesis?
Methodological Answer:
- Chiral Catalysts: Use (R)- or (S)-BINOL-derived catalysts for asymmetric induction .
- Chromatography: Chiral stationary phases (e.g., Chiralpak® AD-H) resolve enantiomers. highlights X-ray crystallography for absolute configuration confirmation .
- Reaction Monitoring: In-situ FTIR or polarimetry tracks enantiomeric excess (ee) during synthesis.
Q. How can researchers resolve contradictions in reported synthetic yields?
Methodological Answer: Discrepancies in yields (e.g., 60% vs. 80%) may arise from:
- Solvent Choice: Polar aprotic solvents (DMF, THF) vs. DCM affect reaction rates .
- Temperature Control: Exothermic reactions require precise cooling (e.g., 0°C vs. room temperature) .
- Catalyst Loading: DMAP at 10 mol% vs. 20 mol% can alter efficiency .
- Mitigation: Design of Experiments (DoE) or response surface methodology (RSM) optimizes conditions systematically.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
